molecular formula C15H15N3S B11989709 benzaldehyde N-(4-methylphenyl)thiosemicarbazone CAS No. 89713-29-1

benzaldehyde N-(4-methylphenyl)thiosemicarbazone

Cat. No.: B11989709
CAS No.: 89713-29-1
M. Wt: 269.4 g/mol
InChI Key: UGEVMHUMNGFAAO-LFIBNONCSA-N
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Description

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C15H15N3S. It belongs to the class of thiosemicarbazones, which are known for their diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone can be synthesized by the reaction of benzaldehyde with 4-methylphenylthiosemicarbazide. The reaction typically involves mixing benzaldehyde derivatives with thiosemicarbazide in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde thiosemicarbazone
  • 4-Methylbenzaldehyde thiosemicarbazone
  • Benzaldehyde N-phenylthiosemicarbazone

Uniqueness

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other thiosemicarbazone derivatives. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound for further research and development .

Properties

CAS No.

89713-29-1

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+

InChI Key

UGEVMHUMNGFAAO-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2

Origin of Product

United States

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